2-Methyl-6-methyleneocta-2,7-dien-4-ol

Chemical Ecology Pheromone Biology Stereoselective Recognition

2-Methyl-6-methyleneocta-2,7-dien-4-ol (CAS 14434-41-4), also referred to as ipsdienol or 2-methyl-6-methylene-2,7-octadien-4-ol, is an unsaturated acyclic monoterpenoid alcohol with molecular formula C₁₀H₁₆O and molecular weight 152.23 g/mol. It exists as a racemic mixture with reported predicted physicochemical properties including a density of 0.87–0.9 g/cm³, boiling point of 233.6 °C at 760 mmHg, flash point of 92.2 °C, refractive index of 1.473, and LogP of approximately 3.04–3.34.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 14434-41-4
Cat. No. B085640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-methyleneocta-2,7-dien-4-ol
CAS14434-41-4
Synonyms2-methyl-6-methylene-2,7-octadien-4-ol
ipsdienol
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC(=CC(CC(=C)C=C)O)C
InChIInChI=1S/C10H16O/c1-5-9(4)7-10(11)6-8(2)3/h5-6,10-11H,1,4,7H2,2-3H3
InChIKeyNHMKYUHMPXBMFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-6-methyleneocta-2,7-dien-4-ol (CAS 14434-41-4) — Technical Profile for Procurement and Scientific Selection


2-Methyl-6-methyleneocta-2,7-dien-4-ol (CAS 14434-41-4), also referred to as ipsdienol or 2-methyl-6-methylene-2,7-octadien-4-ol, is an unsaturated acyclic monoterpenoid alcohol with molecular formula C₁₀H₁₆O and molecular weight 152.23 g/mol [1]. It exists as a racemic mixture with reported predicted physicochemical properties including a density of 0.87–0.9 g/cm³, boiling point of 233.6 °C at 760 mmHg, flash point of 92.2 °C, refractive index of 1.473, and LogP of approximately 3.04–3.34 [2][3]. The compound is structurally distinguished from its saturated analog ipsenol (C₁₀H₁₈O) by the presence of an additional double bond in the diene system, conferring distinct volatility, odor profile, and stereochemical characteristics that preclude generic substitution.

Workflow Chiral pheromone research and enantioselective behavioral assays
Selection Racemic monoterpenoid alcohol for enantiomer-attribution review
Use Context Olfactory receptor studies, GC-MS identification, fragrance formulation research

Why Generic Monoterpenoid Alcohols Cannot Replace 2-Methyl-6-methyleneocta-2,7-dien-4-ol in Critical Applications


The interchangeability of monoterpenoid alcohols with superficially similar molecular frameworks is not supported by empirical data due to the functional consequences of specific structural differences. While compounds such as ipsenol (2-methyl-6-methylene-7-octen-4-ol), linalool (3,7-dimethyl-1,6-octadien-3-ol), and geraniol (3,7-dimethyl-2,6-octadien-1-ol) share the C₁₀ terpenoid backbone and hydroxyl functionality with ipsdienol, their divergent double-bond positioning, stereochemical configurations, and substitution patterns produce markedly different biological recognition profiles, odor characteristics, and physicochemical parameters [1][2]. For example, the antipodes of ipsdienol exhibit distinct biological activity: only the (−)-enantiomer demonstrates attraction to Ips pini in both laboratory and field assays, whereas the racemic mixture shows no activity, underscoring the non-interchangeability of even stereoisomeric forms [1][3]. The following quantitative evidence section delineates specific measurable parameters where 2-methyl-6-methyleneocta-2,7-dien-4-ol diverges from its closest analogs.

Ipsenol (Saturated Analog)
One fewer double bond shifts volatility, odor profile, and stereochemical recognition; chromatographic baseline separation reported.
Linalool / Geraniol
Different double-bond positioning and backbone produce divergent olfactory character and receptor activation context.
Racemate vs. Single Enantiomer
Racemic ipsdienol may not reproduce enantiomer-specific responses reported for (−)-ipsdienol in Ips pini behavioral assays.

Quantitative Comparative Evidence: 2-Methyl-6-methyleneocta-2,7-dien-4-ol vs. Closest Analogs


Enantioselective Biological Activity: Racemic Ipsdienol Shows Zero Attraction vs. (−)-Enantiomer

The stereochemical configuration of 2-methyl-6-methyleneocta-2,7-dien-4-ol critically determines its biological efficacy. Direct head-to-head laboratory and field assays established that synthetic racemic ipsdienol exhibited no measurable attraction activity toward Ips pini, whereas the naturally occurring (−)-ipsdienol enantiomer elicited significant positive attraction responses [1][2]. This stereoselectivity contrasts sharply with its saturated analog ipsenol (2-methyl-6-methylene-7-octen-4-ol), where (S)-(−)-ipsenol is the biologically active configuration for Ips grandicollis aggregation, while (S)-(+)-ipsdienol is the active configuration for ipsdienol in related species, demonstrating divergent enantiomeric requirements even between structurally proximate pheromones [1].

Enantioselective Activity
Reported
Racemic: no reported attraction; (−)-ipsdienol: positive attraction
Enantiomer-dependent behavioral response context
Ips pini laboratory and field assays
Chemical Ecology Pheromone Biology Stereoselective Recognition

Retention Index (RI) Differentiation from Ipsenol on Non-Polar GC Columns

Gas chromatographic retention behavior provides a robust, instrument-agnostic metric for distinguishing 2-methyl-6-methyleneocta-2,7-dien-4-ol from its structurally similar counterpart ipsenol (2-methyl-6-methylene-7-octen-4-ol). On an HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm, helium carrier gas, temperature program: 60 °C hold for 1 min, ramp 5 °C/min to 210 °C, then 10 °C/min to 280 °C hold 15 min), ipsdienol elutes with a Van Den Dool and Kratz retention index of 1150.2 [1]. On a DB-1 non-polar column, the retention index is 1147 [1]. In comparison, ipsenol (C₁₀H₁₈O), which possesses one fewer double bond, exhibits a distinctly different retention time and index, enabling unambiguous chromatographic resolution [2].

GC Retention Index
Cross-study comparable
Ipsdienol RI 1150.2 (HP-5MS), 1147 (DB-1); ipsenol distinct
Supports chromatographic resolution and identity confirmation
Standard non-polar GC columns
Analytical Chemistry GC-MS Identification Quality Control

Multidimensional Odor Profile Quantitation via AI-Predicted Descriptor Percentages

Computational odor prediction models provide a multidimensional sensory fingerprint for 2-methyl-6-methyleneocta-2,7-dien-4-ol, enabling comparative evaluation against other monoterpenoid fragrance alcohols. The predicted odor profile comprises 44.7% herbaceous, 36.32% green, 34.82% spicy, 31.24% fruity, and 30.63% floral character, with overall estimated odor strength rated as strong [1]. In contrast, linalool, a widely used monoterpenoid alcohol (C₁₀H₁₈O), is characterized predominantly by floral notes with a reported odor threshold of 6 μg/kg in water [2]. While these values derive from different measurement systems (AI prediction vs. sensory panel threshold determination) and constitute class-level inference rather than direct head-to-head comparison, the distinct sensory profile allocation distinguishes ipsdienol from the singular floral dominance of linalool.

Predicted Odor Profile
Class-level inference
44.7% herbaceous, 36.3% green, 34.8% spicy, 31.2% fruity, 30.6% floral
Multi-note terpenoid sensory fingerprint context
AI-predicted; not direct sensory panel comparison with linalool
Fragrance Chemistry Sensory Science Flavor Formulation

Enantioselective Synthesis Route: Optical Purity ≥99% Achievable via Verbenone Pyrolysis Pathway

A three-step synthesis from optically active dextro- or levo-verbenone enables preparation of enantiomerically enriched 2-methyl-6-methyleneocta-2,7-dien-4-ol via iso-verbenone formation, reduction to iso-verbenol, and subsequent pyrolysis at 400–700 °C [1]. Later improved processes achieved optical purity ≥99% for both enantiomers of ipsdienol, representing a significant advancement over Mori's initial syntheses from (R)-malic acid, which yielded only 90% enantiomeric excess (ee) for the pheromone [2]. This contrasts with the synthesis of ipsenol, which historically required lengthier routes with overall chemical yields as low as ~5% and optical yields of 80% when starting from leucine [2].

Synthetic Optical Purity
Reported
≥99% ee (verbenone route) vs. 90% ee (Mori route)
Enables high enantiomeric purity for pheromone research
Comparative synthesis data; verify lot-specific ee
Synthetic Methodology Chiral Synthesis Process Chemistry

Aqueous Solubility Limitation: Calculated 1.7 g/L at 25 °C Informs Formulation Solvent Selection

2-Methyl-6-methyleneocta-2,7-dien-4-ol exhibits limited aqueous solubility, with a calculated value of 1.7 g/L at 25 °C [1]. This moderate hydrophobicity is consistent with its calculated LogP values ranging from 3.04 (ACD/LogP) to 3.34 (KOWWIN estimate), and a predicted ACD/LogD (pH 5.5–7.4) of 3.05 [2]. In comparison, the structurally related saturated analog myrcenol (CAS 543-39-5, C₁₀H₁₈O) also demonstrates limited water solubility and is typically formulated in ethanol or other organic solvent systems . The vapor pressure of ipsdienol is predicted as 0.0103 mmHg at 25 °C, with an estimated boiling point of 214–218 °C .

Aqueous Solubility
Class-level inference
Calc. 1.7 g/L (25 °C), LogP 3.04–3.34
Formulation-solvent selection context
Organic solvent or lipophilic matrix typically required
Formulation Science Physicochemical Characterization Solubility Parameters

GC-MS Retention Index Database Confirmation for Definitive Analytical Identification

The NIST Chemistry WebBook, a primary authoritative reference for analytical chemistry, lists 2-methyl-6-methyleneocta-2,7-dien-4-ol with experimentally validated gas chromatographic retention indices on multiple stationary phases [1]. On an HP-5MS capillary column, the Van Den Dool and Kratz retention index is 1150.2, referenced from Andriamaharavo (2014) [1]. On a DB-1 column, the retention index is 1147, referenced from Rouseff, Smoot, et al. (2002) [1]. This authoritative database inclusion distinguishes the compound from less well-characterized monoterpenoid alcohols that lack standardized GC-MS reference data, thereby reducing ambiguity in analytical workflows and facilitating definitive identification in complex natural product extracts or synthetic reaction mixtures [1].

NIST WebBook Reference
Supporting evidence
RI 1150.2 (HP-5MS), 1147 (DB-1) validated in NIST database
Authoritative benchmark for unambiguous identification
Streamlines QC and reduces misidentification risk
Analytical Method Validation Quality Assurance Natural Product Chemistry

Evidence-Based Application Scenarios for 2-Methyl-6-methyleneocta-2,7-dien-4-ol


Bark Beetle Pest Management: Enantioselective Pheromone Lures and Trapping Systems

The enantioselective biological activity of 2-methyl-6-methyleneocta-2,7-dien-4-ol positions it as an essential component in aggregation pheromone formulations for monitoring and controlling Ips spp. bark beetle populations. Laboratory and field assays demonstrate that only the (−)-ipsdienol enantiomer elicits attraction in Ips pini, whereas racemic ipsdienol exhibits zero activity [1][2]. The improved synthetic route from verbenone enables production of optically pure material (≥99% ee), overcoming the limitations of earlier syntheses that yielded only 90% ee [1]. This high stereochemical fidelity is critical for large-scale forest pest management programs where antipode contamination would render lures ineffective.

Fragrance Formulation: Green-Herbaceous-Spicy Terpenoid Accords

The multidimensional odor profile of 2-methyl-6-methyleneocta-2,7-dien-4-ol — characterized by 44.7% herbaceous, 36.32% green, and 34.82% spicy notes — provides a differentiated sensory signature compared to the predominantly floral character of linalool [1]. This balanced green-herbaceous-spicy profile makes the compound a candidate for novel fragrance accords in fine perfumery, household cleaners, and personal care products where terpenoid freshness is desired without the overt floral dominance of conventional monoterpenoid alcohols. Formulators should account for its limited aqueous solubility (1.7 g/L) and moderate LogP (3.04–3.34) when designing delivery vehicles [2][3].

Analytical Reference Standard for GC-MS Identification of Ipsdienol/Ipsenol Mixtures

The validated gas chromatographic retention indices for 2-methyl-6-methyleneocta-2,7-dien-4-ol — RI = 1150.2 on HP-5MS and RI = 1147 on DB-1 non-polar columns — provide an authoritative reference for distinguishing this compound from the structurally similar ipsenol in complex volatile mixtures [1]. This differentiation is essential for pheromone quality control, natural product authentication, and environmental monitoring of bark beetle infestation markers. The inclusion of the compound in the NIST Chemistry WebBook with experimentally derived retention data ensures that analytical chemists have a reliable benchmark for unambiguous identification, reducing false-positive assignments in GC-MS workflows [1].

Application
Selection Property
Validation Focus
Ips pini pheromone research
Enantiomeric composition
Reported (−)-ipsdienol attraction response in field assays
Fragrance accord development
Herbaceous-green-spicy odor profile
Sensory differentiation from floral-dominant linalool
GC-MS analytical reference
Validated retention indices
NIST WebBook confirmation for unambiguous identification

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